Chitosan oligosaccharides DP60
Description
Chitosan oligosaccharides DP60 (COS DP60) are β(1-4)-linked D-glucosamine oligomers with an average degree of polymerization (DP) of 60. They are derived from chitosan through enzymatic or chemical depolymerization, resulting in water-soluble oligosaccharides with enhanced bioavailability compared to high-molecular-weight chitosan. COS DP60 is characterized by its moderate chain length, which balances solubility and bioactivity, making it suitable for applications in biomedicine, agriculture, and food preservation .
Properties
Molecular Formula |
C60H102O51 |
|---|---|
Synonyms |
β(1-4) linked D-glucosamine oligomers |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Chitosan oligosaccharides exhibit a wide range of biological activities that can be categorized as follows:
- Anti-inflammatory Effects : COS has been shown to modulate inflammatory responses by inhibiting the nuclear factor kappa B (NF-κB) pathway and reducing pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation .
- Immunomodulation : COS enhances immune responses by promoting the activity of immune cells and increasing the production of antibodies .
- Antimicrobial Properties : COS demonstrates antimicrobial activity against a variety of pathogens, including bacteria and fungi, making it valuable in food preservation and health supplements .
- Antioxidant Activity : The antioxidant properties of COS help in reducing oxidative stress, which is linked to many chronic diseases .
- Prebiotic Effects : COS can stimulate the growth of beneficial gut bacteria, enhancing gut health and potentially improving metabolic functions .
Pharmaceutical Applications
Chitosan oligosaccharides have promising implications in pharmaceutical sciences:
- Drug Delivery Systems : COS can enhance the permeation of drugs across biological membranes, improving their bioavailability. They are particularly useful as carriers for poorly soluble drugs .
- Cancer Therapy : Studies indicate that COS can inhibit tumor growth through various mechanisms, including apoptosis induction and modulation of signaling pathways related to cancer progression .
- Renal Disease Treatment : Research shows that COS may attenuate renal cyst growth in polycystic kidney disease by activating AMP-activated protein kinase (AMPK), suggesting its potential as a therapeutic agent for kidney disorders .
Agricultural Applications
In agriculture, COS is recognized for its beneficial effects on plant health and growth:
- Growth Promotion : Dietary supplementation with COS has been shown to enhance growth performance and intestinal health in aquaculture species like hybrid groupers .
- Disease Resistance : COS can improve the resistance of plants to pathogens by enhancing their immune responses .
Environmental Applications
Chitosan oligosaccharides also play a role in environmental sustainability:
- Pollutant Removal : COS has been utilized for the removal of heavy metals and organic pollutants from wastewater due to its chelating properties .
Table 1: Summary of Key Studies on Chitosan Oligosaccharides DP60
Comparison with Similar Compounds
Comparison Based on Degree of Polymerization (DP)
COS DP60 is part of a spectrum of chitosan oligosaccharides with varying DPs. Key differences include:
Key Findings :
- Bioactivity vs. DP : Longer chains (e.g., DP60) exhibit stronger anti-apoptotic and neuroprotective effects due to enhanced interaction with cellular receptors, while shorter chains (DP6–DP24) excel in prebiotic and antioxidant roles .
- Solubility : Lower DP correlates with higher water solubility. DP60 strikes a balance, maintaining solubility while retaining structural integrity for sustained bioactivity .
Comparison with Chitin Oligosaccharides
Chitin oligosaccharides (e.g., chitinbiose DP2) differ from COS in acetylation levels. COS DP60 is partially deacetylated (40–60% deacetylation), whereas chitin oligosaccharides retain full N-acetylation.
Functional Contrast :
- Acetylation Impact : Fully acetylated chitin oligosaccharides (e.g., NACOS DP60) show stronger anti-apoptotic effects in H₂O₂-induced oxidative stress models compared to partially deacetylated COS DP60 .
- Immune Response : Chitin oligosaccharides activate plant and animal immune systems via pattern recognition receptors, while COS DP60 modulates inflammation through NF-κB pathway inhibition .
Research Findings and Mechanistic Insights
Antioxidant and Anti-Apoptotic Activity
- DP60 vs. Lower DPs : In RAW264.7 macrophage models, COS DP60 (as NACOS) reduced H₂O₂-induced apoptosis by 45% at 100 µg/mL, outperforming DP24 (30%) and DP6 (20%). This was attributed to its ability to downregulate pro-apoptotic Bax and upregulate anti-apoptotic Bcl-2 .
- Acetylation Role : NACOS DP60 (higher acetylation) showed 1.5-fold greater inhibition of caspase-3 activation compared to standard COS DP60, highlighting acetyl groups' role in enhancing cellular uptake .
Preparation Methods
Reaction Mechanism and Optimization
Chitosan’s β-(1→4)-glycosidic bonds are cleaved oxidatively by , producing COS through radical-mediated depolymerization. The patent CN102786607A outlines a six-step protocol:
-
Chitosan dissolution : Chitosan (deacetylation degree: 70–95%) is dissolved in 0.5–1.5% acetic acid to form a 2–4% (w/v) solution.
-
Oxidative hydrolysis : is added at a chitosan-to- molar ratio of 1:1.5–1:2.5, with pH maintained at 5.5–6.5 and temperature at 55–65°C.
-
Termination : Degradation is halted using manganese dioxide () or catalase, which quench residual .
Key parameter : The timing of terminator addition directly controls . For DP60 (~9,660 Da), Example 2 of CN102786607A achieved Da using 85% deacetylated chitosan, 2% , pH 6.0, and a 2-hour hydrolysis period before adding .
Table 1: Hydrogen Peroxide Method Parameters for DP60 Synthesis
Enzymatic Hydrolysis Using Cellulase
Substrate Specificity and Process Design
Cellulase, typically used for cellulose hydrolysis, exhibits chitosanase activity at pH 4.0–7.5. The US4970150A patent details:
-
Chitosan dispersion : Chitosan is mixed with a monobasic acid (e.g., acetic acid) to form a gel-like dispersion.
-
Enzymatic cleavage : Cellulase (10–100 units/g chitosan) is added, and the mixture is incubated at 20–60°C for 12–48 hours.
-
Fractionation : Oligomers are separated via alkaline precipitation and ethanol fractionation.
Critical insight : DP60 requires partial hydrolysis. For example, a 24-hour reaction at pH 6.0 with 50 units/g cellulase yields oligomers up to DP60, while extended hydrolysis (>36 hours) produces DP < 20.
Table 2: Enzymatic Method Parameters for DP60 Synthesis
Comparative Analysis of Methods
Yield and Scalability
Q & A
Q. What analytical methods are recommended for characterizing the structural homogeneity and molecular weight distribution of Chitosan oligosaccharides DP60?
Methodological Answer:
- Gel Filtration Chromatography (GFC) is critical for analyzing molecular weight distribution. For DP60, GFC can resolve oligosaccharides with narrow polydispersity, as demonstrated in studies using copper(II)-mediated oxidative degradation to achieve controlled depolymerization .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming β(1-4) linkages and verifying the degree of polymerization (DP). These methods are validated in quality control protocols for oligosaccharide reference standards .
- Infrared spectroscopy (IR) and elemental analysis can corroborate the presence of D-glucosamine units and assess deacetylation levels .
Q. How should researchers design experiments to assess the biological activity of this compound in neuroprotection models?
Methodological Answer:
- In vitro models : Expose neuronal cells (e.g., SH-SY5Y) to oxidative stressors (e.g., H₂O₂) and pre-treat with DP60. Measure reductions in reactive oxygen species (ROS) and inflammatory markers (e.g., TNF-α) using fluorescence assays or ELISA .
- In vivo models : Use murine neurodegenerative disease models (e.g., Alzheimer’s) to evaluate cognitive improvement via behavioral tests (e.g., Morris water maze). Include control groups treated with lower-DP oligosaccharides (e.g., DP24 or DP40) to isolate DP60-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Standardize DP and purity : Variations in bioactivity often stem from inconsistent DP ranges or impurities. Use HPLC-purified DP60 fractions (≥95% homogeneity) and validate via MS .
- Control deacetylation degree (DD) : Bioactivity correlates with DD. For neuroprotection studies, maintain a DD >85% to ensure solubility and receptor interaction .
- Cross-validate models : Compare results across multiple assay systems (e.g., murine vs. primate cells) to distinguish species-specific responses .
Q. What methodologies optimize the synthesis of this compound with narrow molecular weight distribution?
Methodological Answer:
- Copper(II)-assisted degradation : React chitosan with Cu(OAc)₂·H₂O and H₂O₂ under controlled pH (4.0–5.0) and temperature (50°C). Monitor reaction kinetics via viscosity measurements to terminate at DP60 .
- Enzymatic hydrolysis : Use chitosanases (e.g., from Bacillus spp.) with time-limited digestion. Fractionate products using ultrafiltration membranes (10–30 kDa cutoff) to isolate DP60 .
- Solid-phase synthesis : For vaccine applications, employ chemoenzymatic methods to generate DP10–DP60 fractions, followed by size-exclusion chromatography for precise DP60 isolation .
Q. How can researchers ensure reproducibility in DP60 bioactivity studies, particularly in immune modulation assays?
Methodological Answer:
- Batch-to-batch consistency : Characterize each DP60 batch using GFC and MS. Report polydispersity indices (PDI <1.2) in publications .
- Negative controls : Include DP60-free groups and lower-DP oligosaccharides (e.g., DP6 or DP12) to rule out nonspecific immune activation .
- Data transparency : Adhere to FAIR principles by depositing raw data (e.g., cytokine profiles) in public repositories like Zenodo .
Q. What advanced techniques elucidate the mechanism of DP60 in modulating cholesterol metabolism for cardiovascular applications?
Methodological Answer:
- Transcriptomic profiling : Perform RNA-seq on hepatocytes treated with DP60 to identify differentially expressed genes (e.g., LDLR, PCSK9) .
- In silico docking : Model DP60 interactions with cholesterol transporters (e.g., NPC1L1) using molecular dynamics simulations .
- In vivo imaging : Use fluorescently labeled DP60 in zebrafish models to track real-time biodistribution and hepatic uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
